molecular formula C19H14F6N4O2S B2568567 Methyl 2-amino-6-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 339096-58-1

Methyl 2-amino-6-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2568567
CAS RN: 339096-58-1
M. Wt: 476.4
InChI Key: IMEYFSZJDCJPAE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amino group, a carboxylate group, and multiple trifluoromethyl groups. It also contains a naphthyridine ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The naphthyridine ring system is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

Naphthyridine compounds can react with electrophilic or nucleophilic reagents, and they can undergo oxidations, reductions, and cross-coupling reactions .

Scientific Research Applications

    Quantum Computing and Quantum Information Processing

    • Quantum computing leverages the principles of quantum mechanics to perform complex calculations more efficiently than classical computers. Molecules like “Methyl 2-amino-6-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” could serve as qubits (quantum bits) due to their quantum coherence properties. Researchers explore their potential for quantum gates and quantum algorithms .

Future Directions

The study and development of naphthyridine derivatives is an active area of research due to their potential biological activities . Therefore, this specific compound could potentially be of interest in future research studies.

properties

IUPAC Name

methyl 2-amino-6-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F6N4O2S/c1-31-17(30)14-9-4-5-29(7-11(9)32-15(14)26)13-3-2-8-10(18(20,21)22)6-12(19(23,24)25)27-16(8)28-13/h2-3,6H,4-5,7,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEYFSZJDCJPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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